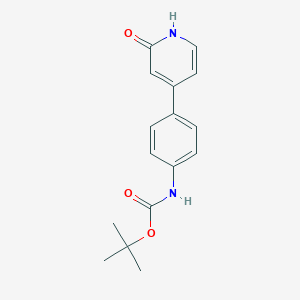

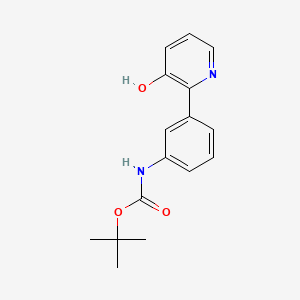

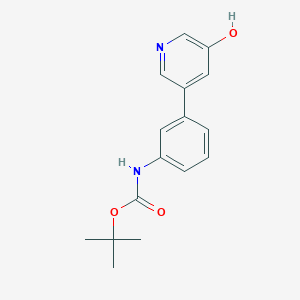

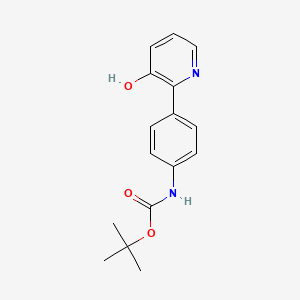

4-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of BOC-aminophenyl hydroxypyridine involves various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for efficient and chemoselective mono-N-Boc protection of various structurally diverse amines .Molecular Structure Analysis

The molecular structure of BOC-aminophenyl hydroxypyridine is complex and involves various elements. The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

BOC-aminophenyl hydroxypyridine is involved in various chemical reactions. For instance, it can undergo catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

BOC-aminophenyl hydroxypyridine has various physical and chemical properties. For instance, it has a molecular weight of 330.33 g/mol.Mecanismo De Acción

Target of Action

It’s worth noting that boronic acids, such as this compound, are often used in various sensing applications due to their ability to interact with diols .

Mode of Action

Boronic acids are known to form reversible covalent complexes with 1,2- and 1,3-diols, which is a key interaction that allows their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .

Biochemical Pathways

Boronic acids are known to interact with various biochemical pathways due to their ability to form reversible covalent complexes with diols .

Pharmacokinetics

The solubility of boronic acids in water can impact their bioavailability .

Result of Action

The interaction of boronic acids with diols can lead to various effects, depending on the specific context and application .

Action Environment

Factors such as ph and the presence of diols can influence the reactivity and stability of boronic acids .

Propiedades

IUPAC Name |

tert-butyl N-[4-(2-oxo-1H-pyridin-4-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-11(5-7-13)12-8-9-17-14(19)10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYJPCJVULDFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)

![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)

![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)

![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)